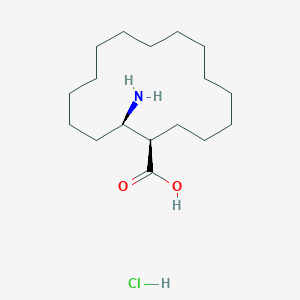
(1R,2R)-2-Aminocyclohexadecanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride typically involves the following steps:
Cyclization: The cyclization of a suitable precursor to form the cyclopentane ring.
Amination: Introduction of the amino group at the desired position.
Resolution: Separation of the desired (1R,2R) enantiomer from the racemic mixture.
Hydrochloride Formation: Conversion of the free amino acid to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or other oxidized form.
Reduction: Reduction of any oxidized forms back to the amino group.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized cyclopentane derivatives.
Scientific Research Applications
(1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-aminocyclopentanecarboxylic acid: The enantiomer of the compound, with different biological activity.
Cyclopentane derivatives: Other cyclopentane-based amino acids with varying functional groups.
Uniqueness
(1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C17H34ClNO2 |
|---|---|
Molecular Weight |
319.9 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclohexadecane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H33NO2.ClH/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(16)17(19)20;/h15-16H,1-14,18H2,(H,19,20);1H/t15-,16-;/m1./s1 |
InChI Key |
HJFWAYJSTDANHU-QNBGGDODSA-N |
Isomeric SMILES |
C1CCCCCCC[C@H]([C@@H](CCCCCC1)C(=O)O)N.Cl |
Canonical SMILES |
C1CCCCCCCC(C(CCCCCC1)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















